(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol
Overview
Description
(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol, also known as DFBPM, is an organic compound with a wide variety of applications in scientific research and laboratory experiments. It is a versatile compound due to its unique structure and properties, and has been used in a wide range of studies, including biochemical and physiological effects, synthesis methods, and mechanism of action.
Scientific Research Applications
(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol has been used in a number of scientific research applications, including drug discovery, drug delivery, and drug metabolism. It has been used as a model compound for studying the mechanism of action of drugs, and as a tool for understanding the structure-activity relationships of drugs. It has also been used to study the metabolism of drugs, and to develop new drug delivery systems.
Mechanism Of Action
The mechanism of action of (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol is not well-understood, but it is believed to interact with proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. It is thought to act as an inhibitor of certain enzymes, which can lead to changes in the activity of other proteins and enzymes in the body.
Biochemical And Physiological Effects
(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to changes in the activity of other proteins and enzymes in the body. It has also been shown to interact with lipids, resulting in changes in the structure and function of cell membranes. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.
Advantages And Limitations For Lab Experiments
(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol has several advantages for use in laboratory experiments, including its low cost, wide availability, and ease of synthesis. Additionally, its unique structure and properties make it a versatile compound for a variety of research applications. However, there are some limitations to using (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol in laboratory experiments, such as its low solubility in water and its potential for toxicity.
Future Directions
The potential applications of (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol are far-reaching, and there are a number of future directions for research. These include further exploration of its biochemical and physiological effects, development of new drug delivery systems, and development of new synthesis methods. Additionally, further research into its mechanism of action and structure-activity relationships could lead to new drug discovery and drug metabolism strategies. Finally, further research into its solubility and toxicity could lead to improved safety protocols for laboratory experiments.
properties
IUPAC Name |
[2-(3,4-difluorophenyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7,16H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNAJAPXJUWEPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262424 | |
Record name | [1,1′-Biphenyl]-2-methanol, 3′,4′-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101262424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol | |
CAS RN |
1416439-94-5 | |
Record name | [1,1′-Biphenyl]-2-methanol, 3′,4′-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-2-methanol, 3′,4′-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101262424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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